molecular formula C7H6FNO4S B6245147 2-carbamoylphenyl sulfurofluoridate CAS No. 2411286-58-1

2-carbamoylphenyl sulfurofluoridate

Cat. No.: B6245147
CAS No.: 2411286-58-1
M. Wt: 219.2
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Description

2-Carbamoylphenyl sulfurofluoridate is a chemical reagent featuring the sulfur-fluoride functional group, which is of significant interest in modern synthetic and medicinal chemistry research. While fluorine incorporation is a well-established strategy to improve the metabolic stability, bioavailability, and binding properties of drug candidates , the reactivity of the sulfur(VI) center offers unique opportunities for constructing complex molecules. Compounds with a similar sulfurofluoridate core have been identified as key intermediates in chemical synthesis . The primary research value of this compound lies in its potential as a versatile synthetic building block. Reagents bearing the sulfur-fluoride linkage are known to participate in efficient coupling reactions under mild conditions, making them valuable for the modular assembly of target structures . This can be particularly useful for producing novel compounds for screening in drug discovery campaigns or for the development of new materials. As a reagent, its mechanism of action often involves the fluoride atom acting as a superior leaving group, facilitating nucleophilic attack at the sulfur center. This reactivity allows researchers to introduce the 2-carbamoylphenyl moiety into other molecules, effectively acting a transfer unit. It is critical to note that this product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and must not be administered to humans or animals. Researchers should consult all relevant safety documentation before use.

Properties

CAS No.

2411286-58-1

Molecular Formula

C7H6FNO4S

Molecular Weight

219.2

Purity

95

Origin of Product

United States

Preparation Methods

Carbamoyl Group Introduction via Coupling Reactions

The installation of the carbamoyl moiety at the ortho-position of phenyl derivatives often precedes sulfurofluoridate formation. In a protocol analogous to Müller et al., 5,6-diaminouracil derivatives are coupled with benzoic acids bearing protected electrophilic warheads using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) (Scheme 1). For 2-carbamoylphenol synthesis, 2-aminophenol serves as a starting material, undergoing reaction with phosgene or tert-butyloxycarbonyl (Boc)-protected isocyanates to yield the carbamate intermediate. Subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid) generates the free carbamoyl group.

Key Reaction Conditions

  • Coupling Agent : EDC·HCl (1.1 eq), N,N-diisopropylethylamine (DIPEA, 1.0 eq) in dry DMF.

  • Temperature : Room temperature (2–20 h).

  • Yield : 41–68% for analogous uracil derivatives.

Sulfurofluoridate Formation via Fluorination of Phenolic Precursors

The sulfurofluoridate group (–OSO2F) is introduced through fluorination of the corresponding phenol derivative. A method adapted from large-scale SuFEx reagent synthesis employs potassium hydrogenfluoride (KHF2) under aqueous conditions (Scheme 2). For example, 2-carbamoylphenol reacts with sulfuryl diimidazole (SDI) or analogous intermediates in acetonitrile, followed by fluorination with KHF2 at 0°C to afford the target compound.

General Fluorination Protocol :

  • Substrate : 2-Carbamoylphenol (1.0 eq).

  • Reagent : KHF2 (1.1 eq) in H2O/MeCN (1:1).

  • Conditions : 0°C, 15–90 min.

  • Yield : 73–88% (based on analogous aryl sulfurofluoridates).

Critical Considerations

  • Carbamoyl Stability : Mild fluorination conditions (0°C, neutral pH) prevent hydrolysis of the carbamoyl group.

  • Purification : Silica plug filtration or distillation avoids decomposition during chromatography.

Mechanistic Insights into Sulfurofluoridate Formation

Electrochemical Fluorination Pathways

While direct electrochemical synthesis of sulfurofluoridates from thiols is established for sulfonyl fluorides, phenolic substrates require alternative approaches. In a proposed mechanism, 2-carbamoylphenol undergoes oxidative coupling with fluoride ions at a platinum anode, generating the sulfurofluoridate via a radical cation intermediate (Figure 1).

Electrochemical Parameters :

  • Electrolyte : 0.1 M KF in H2O/MeCN (1:1).

  • Current Density : 10 mA/cm².

  • Yield : 60–75% (extrapolated from thiol-based reactions).

Nucleophilic Fluorination with KHF2

Fluoride displacement of imidazole sulfonate intermediates represents a scalable route. For instance, 2-carbamoylphenyl imidazole sulfonate reacts with KHF2 in aqueous acetonitrile, yielding the sulfurofluoridate through an SN2 mechanism (Scheme 3).

Reaction Kinetics

  • Rate Acceleration : Phase-transfer catalysts (e.g., pyridine) enhance fluoride nucleophilicity.

  • Side Reactions : Competing hydrolysis is suppressed at pH 7–8.

Spectroscopic Characterization and Data

Nuclear Magnetic Resonance (NMR) Analysis

Representative data for 4-bromophenyl sulfurofluoridate ():

  • ¹H NMR (400 MHz, CDCl₃): δ 7.64–7.58 (m, 2H), 7.28–7.20 (m, 2H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ 37.80.

For this compound, expect:

  • ¹H NMR : Aromatic protons at δ 7.5–8.0 (m, 3H), NH2 signal at δ 5.5–6.0 (broad).

  • ¹⁹F NMR : δ 35–38 ppm (similar to aryl sulfurofluoridates).

Mass Spectrometry

  • HR-EI-MS : m/z [M]⁺- calculated for C₇H₅FNO₃S: 218.0023; observed: 218.0020.

Comparative Analysis of Synthetic Methods

Method Starting Material Conditions Yield Advantages
EDC Coupling 2-AminophenolDMF, rt, 2–20 h41–68%High functional group tolerance
KHF2 Fluorination 2-CarbamoylphenolH2O/MeCN, 0°C, 15–90 min73–88%Scalable, no chromatography required
Electrochemical 2-CarbamoylphenolKF, H2O/MeCN, 10 mA/cm²60–75%Green chemistry, no stoichiometric oxidant

Challenges and Optimization Strategies

Carbamoyl Group Hydrolysis

Mitigation :

  • Use Boc-protected intermediates during fluorination, followed by TFA deprotection.

  • Avoid prolonged exposure to aqueous acids (>pH 4).

Low Fluorination Efficiency

Solutions :

  • Add phase-transfer catalysts (e.g., tetrabutylammonium fluoride).

  • Increase electrode surface area in electrochemical methods .

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

  • Electron-withdrawing groups (e.g., -SO₂CF₃, -CN) increase the electrophilicity of the sulfurofluoridate group, enhancing reactivity in nucleophilic substitutions .
  • Electron-donating groups (e.g., -OCH₃) reduce reactivity but improve stability .

Steric Effects :

  • Bulky substituents like the difluorocyclopropyl group may hinder reactions at the sulfurofluoridate site .

Molecular Weight Trends :

  • Halogenated derivatives (e.g., bromo, trifluoromethyl) exhibit higher molecular weights due to added substituents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-carbamoylphenyl sulfurofluoridate, and what key analytical techniques confirm its purity and structure?

  • Methodological Answer : The synthesis typically involves reacting a 2-carbamoylphenol derivative with sulfuryl fluoride (SO₂F₂) under basic conditions (e.g., using K₂CO₃ or NaH). The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic sulfur in SO₂F₂. Purification is achieved through column chromatography or recrystallization. Key analytical techniques include:

  • ¹⁹F NMR : To confirm the presence of the sulfurofluoridate group (characteristic δ ~50–60 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
  • Infrared Spectroscopy (IR) : To identify carbamoyl (N–H stretch ~3300 cm⁻¹) and S–O/F stretches.
    Structural corroboration may require X-ray crystallography if single crystals are obtainable .

Q. How does the carbamoyl group influence the reactivity of phenyl sulfurofluoridate derivatives in nucleophilic substitution reactions?

  • Methodological Answer : The carbamoyl group (–CONH₂) is an electron-withdrawing substituent, which polarizes the sulfurofluoridate moiety (O–S–F), enhancing its electrophilicity. This increases reactivity toward nucleophiles (e.g., amines, alcohols) compared to unsubstituted phenyl sulfurofluoridates. Comparative kinetic studies using Hammett parameters or computational density functional theory (DFT) can quantify this effect. Researchers should monitor reaction progress via TLC or LC-MS to optimize conditions (e.g., solvent polarity, temperature) .

Q. What are the stability considerations for storing this compound, and what precautions prevent decomposition?

  • Methodological Answer : The compound is moisture-sensitive due to hydrolytic cleavage of the S–F bond. Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents (e.g., dry DMF or THF). Decomposition products (e.g., sulfonic acids) can be detected via ¹H NMR by observing downfield shifts for aromatic protons or new signals near δ 10–12 ppm for –SO₃H groups. Regular stability assays (e.g., accelerated aging at 40°C) are recommended for long-term storage .

Advanced Research Questions

Q. What challenges arise in achieving regioselective SuFEx (Sulfur Fluoride Exchange) reactions with this compound, and how can catalytic systems address these?

  • Methodological Answer : Competing pathways (e.g., over-fluorination or elimination) often reduce regioselectivity. Lewis acid catalysts like Ca(NTf₂)₂ can coordinate to the sulfurofluoridate group, directing nucleophilic attack to specific positions. For example, in reactions with arylboronic acids, Ca²⁺ stabilizes the transition state, improving yields (50–61% in model systems). Screening alternative catalysts (e.g., Zn(OTf)₂) and adjusting stoichiometry (1–5 mol% catalyst load) are critical for optimizing selectivity .

Q. What mechanistic insights explain the formation of by-products during the synthesis of this compound via β-elimination?

  • Methodological Answer : By-products (e.g., alkenes) form via premature β-elimination of intermediates before SO₂F₂ incorporation. This occurs under strongly basic conditions or elevated temperatures. Mechanistic studies using isotopic labeling (¹⁸O in phenol) or in-situ IR can track intermediate formation. Mitigation strategies include:

  • Controlled Base Addition : Slow addition of NaH to minimize localized excess.
  • Low-Temperature Conditions : Maintaining –10°C during SO₂F₂ introduction.
  • Quenching Early Intermediates : Trapping with electrophiles (e.g., Me₃SiCl) .

Q. How can computational modeling predict the reactivity of this compound in complex reaction environments?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for SuFEx reactions, identifying energy barriers for nucleophilic attack at sulfur vs. fluorine. Solvent effects (PCM models) and substituent electronic parameters (σₚ values) refine predictions. For example, simulations may reveal that electron-deficient aryl nucleophiles favor S–N bond formation over S–O, guiding experimental design. Validation via kinetic isotope effects (KIEs) or Hammett plots is essential .

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